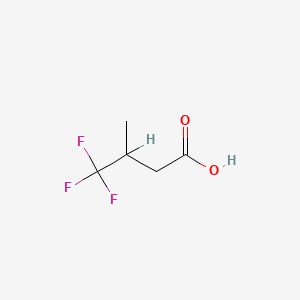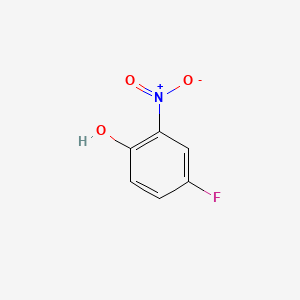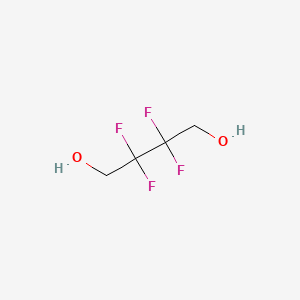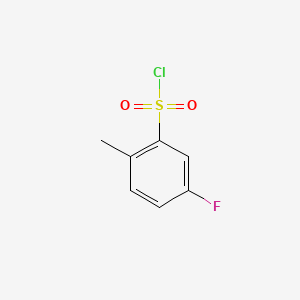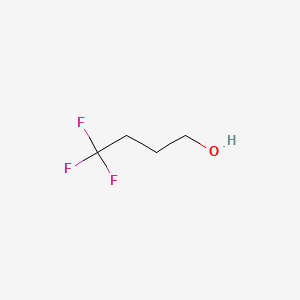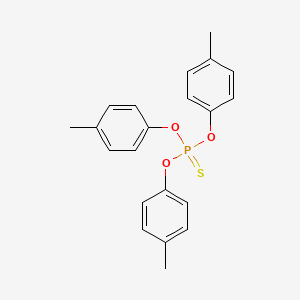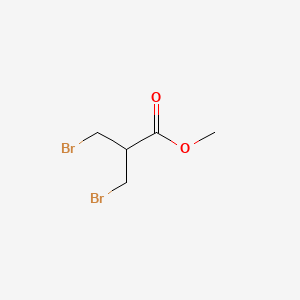
3-Bromo-2-(bromométhyl)propionate de méthyle
Vue d'ensemble
Description
Methyl 3-bromo-2-(bromomethyl)propionate is a chemical compound that is part of a broader class of brominated organic compounds. These compounds are often used as intermediates in organic synthesis due to their reactivity, particularly in substitutions and eliminations reactions. The presence of bromine atoms makes them suitable for further functionalization.
Synthesis Analysis
The synthesis of brominated esters and related compounds has been explored in various studies. For instance, ethyl α-(bromomethyl)acrylate was prepared via formaldehyde addition to ethyl acrylate, followed by bromination . Similarly, ethyl 2-(4-bromomethylphenyl)propionate was synthesized from toluene through a Friedel-Crafts reaction and subsequent bromination . These methods demonstrate the versatility of brominated compounds in synthesis, providing pathways to create complex molecules.
Molecular Structure Analysis
The molecular structures of brominated compounds can be quite diverse, with different substituents affecting the overall geometry and properties of the molecule. For example, the molecular structure of methyl 2-hydroxyimino-3-phenyl-propionate was determined by X-ray crystal structure analysis, revealing intermolecular hydrogen bonds . Although not the same compound, this study provides insight into the structural analysis of similar brominated esters.
Chemical Reactions Analysis
Brominated compounds are known to undergo various chemical reactions. The study of the reaction of 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone with alcoholic potassium hydroxide resulted in different products depending on the conditions, showcasing the reactivity of brominated intermediates . Additionally, the synthesis and reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate with dimethyl malonate and methyl acetoacetate demonstrated the compound's utility in nucleophilic attacks .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. For instance, the shift in the ν C-Br frequency in the FT-IR spectra of synthesized analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone indicates the impact of bromine on the vibrational modes of the molecule . The solubility, melting point, and boiling point of these compounds can vary significantly based on their molecular makeup and the presence of other functional groups.
Applications De Recherche Scientifique
Synthèse des Sultames
Les sultames sont une classe de composés organiques contenant un groupe sulfonamide cyclique. Le 3-Bromo-2-(bromométhyl)propionate de méthyle a été utilisé dans la synthèse des sultames . Les sultames ont un large éventail d'applications en chimie médicinale en raison de leurs propriétés bioactives.
Synthèse de la (S)-1-Benzyl-3-hydroxypyrrolidine
Le this compound est utilisé dans la synthèse de la (S)-1-Benzyl-3-hydroxypyrrolidine . Ce composé est un intermédiaire clé dans la synthèse de divers produits pharmaceutiques.
Produit chimique de recherche
Le this compound est un produit chimique de recherche utile . Il peut être utilisé dans diverses réactions chimiques comme réactif ou élément de construction.
Matériel pour l'enseignement et l'apprentissage
Ce composé est disponible dans le commerce et peut être utilisé dans l'enseignement et l'apprentissage pour la synthèse de divers composés organiques .
Applications industrielles
En raison de sa réactivité, le this compound peut être utilisé dans diverses applications industrielles pour la synthèse d'autres produits chimiques .
Étude des mécanismes réactionnels
Le composé peut être utilisé dans l'étude des mécanismes réactionnels. Sa réactivité avec divers nucléophiles peut être étudiée pour comprendre la cinétique et le mécanisme de la réaction .
Safety and Hazards
“Methyl 3-bromo-2-(bromomethyl)propionate” is classified as harmful if swallowed, in contact with skin, or inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mécanisme D'action
Target of Action
Methyl 3-bromo-2-(bromomethyl)propionate is primarily used as a brominating agent in organic synthesis reactions . The primary targets of this compound are organic molecules that undergo bromination, such as alkenes and alkynes . The bromine atoms in the compound serve as electrophiles, reacting with the nucleophilic double or triple bonds in these organic molecules .
Mode of Action
The compound interacts with its targets through a process known as electrophilic bromination. In this reaction, the bromine atoms in the compound are attracted to the regions of high electron density in the target molecules, such as the double or triple bonds in alkenes and alkynes . This results in the addition of bromine atoms to the target molecules, effectively brominating them .
Biochemical Pathways
The exact biochemical pathways affected by Methyl 3-bromo-2-(bromomethyl)propionate depend on the specific target molecules it reacts with. In general, the compound can alter the structure and properties of these molecules through bromination, potentially affecting their reactivity, stability, and interactions with other molecules .
Pharmacokinetics
Given its use as a brominating agent in organic synthesis, it is likely that its absorption, distribution, metabolism, and excretion (adme) would depend on the specific conditions of the reaction it is used in .
Result of Action
The primary result of the action of Methyl 3-bromo-2-(bromomethyl)propionate is the bromination of target molecules. This can significantly alter the properties of these molecules, potentially making them more reactive or altering their stability . In the context of organic synthesis, this can be a useful tool for creating new compounds or modifying existing ones .
Action Environment
The action, efficacy, and stability of Methyl 3-bromo-2-(bromomethyl)propionate can be influenced by various environmental factors. For example, the presence of other reagents, the temperature, and the pH of the reaction environment can all affect the compound’s reactivity and the outcome of the bromination reaction . Therefore, careful control of these environmental factors is important when using this compound in organic synthesis .
Analyse Biochimique
Biochemical Properties
Methyl 3-bromo-2-(bromomethyl)propionate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through nucleophilic substitution reactions . The compound’s bromomethyl group is highly reactive, making it an excellent substrate for enzymes involved in halogenation and dehalogenation processes.
Cellular Effects
Methyl 3-bromo-2-(bromomethyl)propionate affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins can lead to changes in the activity of key enzymes, impacting metabolic pathways and energy production.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-bromo-2-(bromomethyl)propionate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites . This interaction can lead to changes in gene expression, affecting the synthesis of proteins involved in critical cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-bromo-2-(bromomethyl)propionate change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to the compound can result in alterations in cellular function, including changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of Methyl 3-bromo-2-(bromomethyl)propionate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects are observed, where a specific dosage level triggers significant changes in cellular processes.
Metabolic Pathways
Methyl 3-bromo-2-(bromomethyl)propionate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation . The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, Methyl 3-bromo-2-(bromomethyl)propionate is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its bioavailability and activity.
Subcellular Localization
The subcellular localization of Methyl 3-bromo-2-(bromomethyl)propionate is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function and activity.
Propriétés
IUPAC Name |
methyl 3-bromo-2-(bromomethyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O2/c1-9-5(8)4(2-6)3-7/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXVPPOARMSYGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176810 | |
| Record name | Methyl 3-bromo-2-(bromomethyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22262-60-8 | |
| Record name | Methyl 3-bromo-2-(bromomethyl)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22262-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-2-(bromomethyl)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022262608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-bromo-2-(bromomethyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 3-bromo-2-(bromomethyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



